molecular formula C18H21BrN2O3S B12117663 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine

1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B12117663
M. Wt: 425.3 g/mol
InChI Key: RGMGLBFCLZHJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a brominated methoxy-methylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common route includes the bromination of 2-methoxy-4-methylbenzenesulfonyl chloride followed by the reaction with phenylpiperazine.

    Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonyl chloride, is brominated using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

    Coupling Reaction: The brominated intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The phenylpiperazine moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, while the piperazine ring can enhance binding affinity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-4-methylbenzenesulfonyl chloride
  • 4-Phenylpiperazine
  • 2-Methoxy-4-methylbenzenesulfonyl chloride

Uniqueness

1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21BrN2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C18H21BrN2O3S/c1-14-12-17(24-2)18(13-16(14)19)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3

InChI Key

RGMGLBFCLZHJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC

Origin of Product

United States

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